molecular formula C4H10O B1457078 1,1,1-Trideuterio-2-methylpropan-2-ol CAS No. 33500-15-1

1,1,1-Trideuterio-2-methylpropan-2-ol

Cat. No. B1457078
CAS RN: 33500-15-1
M. Wt: 77.14 g/mol
InChI Key: DKGAVHZHDRPRBM-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trideuterio-2-methylpropan-2-ol , also known as tert-Butanol-1,1,1-d3 , is a deuterated derivative of tert-butanol. It contains three deuterium atoms (heavy hydrogen isotopes) in place of three hydrogen atoms. The compound has the molecular formula C₄H₇Cl₃O and a molecular weight of 177.46 g/mol .

Scientific Research Applications

Hydrogen Bonding Dynamics in Liquid States

A study by Czarnecki et al. (2000) utilized two-dimensional near-infrared (NIR) correlation spectroscopy to investigate the temperature-induced changes in the hydrogen bonding of butan-1-(ol-d) and 2-methylpropan-2-(ol-d) in their pure liquid phase. This research highlighted how isotopic substitution in the hydroxyl group minimally affects the dynamic properties of hydrogen bonding, providing insights into the molecular interactions of deuterated alcohols (Czarnecki, B. Czarnik-Matusewicz, Y. Ozaki, & M. Iwahashi, 2000).

Biofuel Production via Microbial Metabolism

Bastian et al. (2011) explored the anaerobic production of isobutanol (2-methylpropan-1-ol), demonstrating the ability to achieve 100% theoretical yield through engineered pathways in Escherichia coli. This study is significant for biofuel production, showing how modifications in microbial metabolism can lead to efficient renewable energy sources (Bastian, Xiang Liu, Joseph T. Meyerowitz, C. Snow, Mike M. Y. Chen, & F. Arnold, 2011).

Novel Chemical Synthons

Research by Baum et al. (2006) on the reaction of 2-amino-2-methylpropan-1-ol with borane methyl sulfide led to the discovery of novel boracycles, diverging from expected oxazaborolidine rings. This synthesis and structural analysis contribute to the development of new organoboron compounds, expanding the toolkit for organic synthesis and potential pharmaceutical applications (Baum, I. Goldberg, & M. Srebnik, 2006).

Phase Equilibrium and Volumetric Properties

Aniya et al. (2017) investigated the phase equilibrium, volumetric properties, and molar refractivity of binary mixtures involving 2-methylpropan-2-ol. This research provides valuable data for the chemical engineering field, especially in processes involving extractive distillation and solvent selection (Aniya, A. Kumari, Rupesh Reddy, & B. Satyavathi, 2017).

Antiknock Properties of Biofuels

A study by Mack et al. (2014) evaluated the antiknock properties of various biofuels, including 2-methylpropan-1-ol. The research utilized Research Octane Number (RON) and Blending Research Octane Number (BRON) ratings to assess the potential of these biofuels as additives for gasoline, contributing to the development of more efficient and environmentally friendly automotive fuels (Mack, V. Rapp, M. Broeckelmann, T. Lee, T. Lee, & R. Dibble, 2014).

properties

IUPAC Name

1,1,1-trideuterio-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGAVHZHDRPRBM-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

77.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trideuterio-2-methylpropan-2-ol
Reactant of Route 2
1,1,1-Trideuterio-2-methylpropan-2-ol
Reactant of Route 3
1,1,1-Trideuterio-2-methylpropan-2-ol
Reactant of Route 4
Reactant of Route 4
1,1,1-Trideuterio-2-methylpropan-2-ol
Reactant of Route 5
1,1,1-Trideuterio-2-methylpropan-2-ol
Reactant of Route 6
Reactant of Route 6
1,1,1-Trideuterio-2-methylpropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.